TIS108

Strigolactone biosynthesis Rice Structure-activity relationship

Researchers studying strigolactone (SL) biology often face confounding phenotypes from non-specific inhibitors like TIS13, which also suppress gibberellin biosynthesis and cause severe dwarfism. TIS108 solves this by selectively targeting the MAX1 cytochrome P450 family (IC50: 0.02-0.15 µM), enabling clean, conditional SL deficiency without growth retardation. - Enables unambiguous study of shoot branching, root architecture, and rhizosphere signaling without GA-related artifacts. - Rescuable phenotype via GR24 co-application validates target specificity. - Reduces Striga infestation while preserving host crop vigor, serving as a benchmark for agricultural SL inhibitor development.

Molecular Formula C20H21N3O2
Molecular Weight 335.407
CAS No. 1315459-30-3
Cat. No. B2844129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTIS108
CAS1315459-30-3
Molecular FormulaC20H21N3O2
Molecular Weight335.407
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(CCCCOC2=CC=CC=C2)N3C=NC=N3
InChIInChI=1S/C20H21N3O2/c24-20(17-9-3-1-4-10-17)19(23-16-21-15-22-23)13-7-8-14-25-18-11-5-2-6-12-18/h1-6,9-12,15-16,19H,7-8,13-14H2
InChIKeyPCSREBFOVZSWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





TIS108: Strigolactone Biosynthesis Inhibitor


TIS108 is a triazole-type chemical inhibitor that targets the biosynthesis of strigolactones (SLs), a class of carotenoid-derived plant hormones and rhizospheric signaling molecules [1]. It functions by inhibiting cytochrome P450 monooxygenases in the SL pathway, particularly the MAX1 enzyme family, thereby reducing endogenous SL levels [2]. This mechanism makes it a valuable chemical tool for studying SL-mediated processes, including shoot branching, root architecture, and plant interactions with parasitic weeds and symbiotic fungi, without relying on genetic mutants [REFS-1, REFS-3].

Pathway-specific chemical probe: Targets MAX1 in SL biosynthesis, enabling studies without genetic mutants.
Conditional phenotype induction: Allows tunable SL deficiency, avoiding constitutive gene knockouts.
Compatible with model plants and rhizosphere assays: Reported use in rice and Arabidopsis for branching, root architecture, and parasitic plant interactions.

TIS108 Specificity over Generic SL Inhibitors


Generic substitution with less specific SL biosynthesis inhibitors, such as the lead compound TIS13, introduces confounding variables that can compromise experimental interpretation and translational relevance [1]. TIS13, while effective at reducing SL levels, is also a potent inhibitor of gibberellin (GA) biosynthesis, leading to a severe dwarf phenotype in treated plants that is not attributable to SL deficiency alone [1]. This off-target effect confounds phenotypic analysis of SL function and precludes its use in applications where plant health and normal growth are essential, such as in parasitic weed control where host crop vigor must be maintained [2]. Therefore, selecting a more specific inhibitor like TIS108 is crucial for generating unambiguous data on SL biology and for developing viable agricultural applications [REFS-1, REFS-2].

Off-target GA biosynthesis inhibition
TIS13 potently suppresses gibberellin production, causing a severe dwarf phenotype unrelated to SL deficiency. This confounds growth-related readouts.
Confounded phenotypic analysis
Dual SL/GA inhibition by TIS13 prevents clean interpretation of SL-specific functions, particularly in parasitic weed–host interaction models where host vigor must be maintained.

TIS108 Potency & Selectivity Evidence


Superior Potency and Lower Phytotoxicity vs. TIS13

TIS108 demonstrates a substantially improved efficacy and safety profile over its predecessor, TIS13. It is 100-fold more potent in reducing the endogenous SL epi-5DS in rice root exudates while exhibiting significantly reduced activity as a growth retardant [1]. This differentiation is critical, as it allows for effective SL biosynthesis inhibition at concentrations that do not induce confounding developmental phenotypes.

Potency & Phytotoxicity vs. TIS13
Head-to-head
100-fold higher activity in reducing epi-5DS; lower growth retardation
Supports specific SL depletion without confounding growth effects.
Rice hydroponics; LC-MS/MS analysis
Strigolactone biosynthesis Rice Structure-activity relationship

Low Nanomolar In Vivo SL Reduction in Rice

TIS108 effectively reduces the levels of epi-5DS, a major endogenous SL in rice, in both roots and root exudates. This reduction occurs in a clear, dose-dependent manner at a low nanomolar concentration range [1]. This quantitative data defines the operational window for TIS108 and confirms its high potency in a physiologically relevant context.

In Vivo SL Reduction in Rice
Reported
Dose-dependent reduction at 10–100 nM
Defines effective concentration range for SL depletion in rice.
Root and exudate epi-5DS measured by LC-MS/MS
Strigolactone biosynthesis Rice Dose-response

Direct OsMAX1 Enzyme Inhibition

TIS108 acts as a specific inhibitor of the cytochrome P450 enzyme OsMAX1, a key enzyme in the SL biosynthesis pathway. It inhibits the sequential conversion of carlactone (CL) to carlactonoic acid (CLA) and then to 4-deoxyorobanchol (4DO) by the OsMAX1-900 isoform with an IC50 of 0.15 µM. Furthermore, it inhibits the conversion of 4DO to orobanchol by the OsMAX1-1400 isoform with a much lower IC50 of 0.02 µM [1].

OsMAX1 Enzyme Inhibition
Reported
IC50 0.15 µM (OsMAX1-900), IC50 0.02 µM (OsMAX1-1400)
Confirms target engagement and enables in vitro benchmarking.
Recombinant enzyme assay
Enzyme inhibition Cytochrome P450 MAX1

Striga Control in Rice Without Yield Loss

In a 7-week soil-based study, application of TIS108 to rice grown in Striga hermonthica-infested soil led to a dose-dependent reduction in Striga emergence. Crucially, this reduction in parasitism protected the host plants from Striga-induced growth inhibition, resulting in tiller number, plant height, and grain yield comparable to uninfested control plants [1]. This contrasts sharply with the severe growth retardation caused by less specific inhibitors like TIS13 [2].

Striga Control Without Yield Loss
Head-to-head
Dose-dependent Striga emergence reduction at 0.0782–0.782 mg/L; host tiller number, height, and grain yield protected
Supports parasitic weed–host interaction research without host phytotoxicity.
7-week soil study; model-dependent results
Parasitic weed control Striga hermonthica Rice

TIS108 Application Scenarios


Functional Dissection of SL Biology in Model Plants

TIS108 is an ideal chemical tool for inducing a conditional, tunable SL deficiency in plants like Arabidopsis and rice without the confounding growth retardation of less specific inhibitors [1]. Its ability to induce SL-deficient mutant-like phenotypes (e.g., increased branching, altered root hair elongation) that can be rescued by co-application of a synthetic SL analog (GR24) makes it invaluable for short-term studies of SL function in development, stress responses, and hormone crosstalk [2].

Controlled SL Exudation for Rhizosphere Signaling

The high specificity of TIS108 allows researchers to reduce SL levels in plant root exudates while maintaining normal plant growth [1]. This is a critical advantage for studying the role of SLs as rhizosphere signals, such as germination stimulants for parasitic weeds like Striga and Orobanche or as hyphal branching factors for arbuscular mycorrhizal fungi [2]. By using TIS108, scientists can isolate the rhizosphere signaling function of SLs from their endogenous hormonal roles.

Novel Strategies for Parasitic Weed Management

TIS108 serves as a proof-of-concept molecule and positive control for developing new chemical or biotechnological strategies to combat root parasitic weeds. Its demonstrated ability to significantly lower Striga infestation and protect crop yield without phytotoxicity validates the SL biosynthesis pathway as a viable target for agricultural intervention [1]. Researchers and industry can use TIS108 as a benchmark for screening new, potentially field-deployable SL biosynthesis inhibitors with improved properties.

In Vitro Characterization of SL P450 Monooxygenases

TIS108 is a validated, specific inhibitor of key SL biosynthetic enzymes, particularly isoforms of the cytochrome P450 MAX1 family [1]. With defined IC50 values (e.g., 0.15 µM for OsMAX1-900 and 0.02 µM for OsMAX1-1400), it can be used as a standard inhibitor in in vitro enzymatic assays to study MAX1 function, screen for novel substrates, or characterize enzyme kinetics from various plant species.

Application
Selection Property
Validation Focus
SL biology research (Arabidopsis/rice)
Conditional SL deficiency without growth retardation
Phenotypic rescue with GR24 co-application
Rhizosphere signaling assays
Selective reduction of root-exuded SLs
Mycorrhizal hyphal branching or germination stimulation bioassays
Parasitic weed–host interaction research
SL biosynthesis inhibition without host phytotoxicity
Striga emergence reduction and yield parameter protection in research models
MAX1 P450 enzyme assays
Defined IC50 values for OsMAX1 isoforms
Enzyme kinetics and substrate specificity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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